1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide
Overview
Description
1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide (DMB) is a small molecule that has gained attention for its potential therapeutic applications. DMB is a synthetic compound that is structurally related to vitamin B12 and has been found to have various biological activities. In
Scientific Research Applications
Anticancer Properties
1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxamide derivatives have been explored for their potential in anticancer applications. For instance, a study highlighted the synthesis of a series of carboxamide derivatives, one of which exhibited significant antiproliferative activity against specific human cancer cell lines, including melanoma and breast cancer lines. This compound demonstrated promising growth inhibition percentages and was found to have good predicted oral bioavailability, suggesting its potential for further anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Antimicrobial and Antioxidant Activities
Research has also investigated the antimicrobial and antioxidant properties of benzimidazole derivatives. For example, a study synthesized a series of carboxamide compounds and evaluated their antimicrobial and antioxidant activity. Some of these compounds showed promising results against various microorganisms, including bacterial strains and fungal strains like Candida albicans. Additionally, certain compounds displayed noteworthy radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Application in Drug-Resistant Tuberculosis Treatment
The compound's derivatives have been explored in the context of drug-resistant tuberculosis. A set of dimethylimidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated for their in vitro anti-tuberculosis activity. These compounds demonstrated effective inhibitory action against multiple strains of tuberculosis, including multi- and extensive drug-resistant strains, indicating their potential as anti-TB agents (Moraski et al., 2011).
Poly(ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment
Some derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. These inhibitors show promise in enhancing the efficacy of cancer treatments. A specific compound in this class, ABT-888, exhibited high potency against PARP enzymes and demonstrated good in vivo efficacy in cancer models, suggesting its potential for cancer therapy (Penning et al., 2009).
properties
IUPAC Name |
1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-7-9(2)17-11-6-4-3-5-10(11)16-14(17)12(8)13(15)18/h3-7H,1-2H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFIXXNAPUTOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.